3-Azido-D-alanine is an azide-modified derivative of the amino acid D-alanine, characterized by the presence of an azido group (-N₃) attached to its carbon backbone. This compound is of significant interest in biochemical research due to its utility in various applications, including metabolic labeling and peptide synthesis. The hydrochloride salt form, 3-Azido-D-alanine hydrochloride, is commonly used in laboratory settings.
Chemically, 3-Azido-D-alanine falls under the category of azido amino acids. These compounds are classified based on their functional groups and structural characteristics, which influence their reactivity and applications in biochemical processes.
The synthesis of 3-Azido-D-alanine typically involves nucleophilic substitution reactions where an azido group is introduced into the alanine structure. Several pathways have been explored:
The synthetic procedures often require careful control of reaction conditions (temperature, solvent choice) to maximize yield and purity. Analytical techniques such as NMR spectroscopy are employed to confirm the structure and optical purity of the synthesized compound.
The molecular formula for 3-Azido-D-alanine is , with a molecular weight of approximately 130.11 g/mol for the hydrochloride salt form . The structure features:
3-Azido-D-alanine participates in various chemical reactions:
These reactions are often carried out under mild conditions, making them suitable for biological applications where harsh environments could denature sensitive biomolecules.
The mechanism by which 3-Azido-D-alanine functions primarily revolves around its incorporation into proteins during de novo synthesis. When introduced into a cellular environment, it can replace natural amino acids like methionine due to its structural similarity. Following incorporation, the azide can react with alkyne reporters via click chemistry, enabling visualization or functionalization of proteins .
This method provides a non-radioactive means to label proteins, offering significant advantages over traditional radioactive labeling techniques.
3-Azido-D-alanine has several scientific uses:
3-Azido-D-alanine is a non-canonical amino acid characterized by an azide (-N₃) group appended to the β-carbon of the D-alanine backbone. Its molecular formula is C₃H₆N₄O₂ (free acid) or C₃H₇ClN₄O₂ (hydrochloride salt), with a molecular weight of 130.11 g/mol (free acid) or 166.57 g/mol (HCl salt) [2] [5]. Typically supplied as a white to off-white crystalline powder (hygroscopic), it requires storage at 2–8°C [1] [6]. This compound exemplifies a strategically engineered "clickable" biomolecule, integrating bioorthogonal reactivity with the stereochemical specificity critical for integration into prokaryotic biochemical pathways. Its design exploits bacterial tolerance for D-amino acids while introducing a chemical handle absent from native biological systems.
Table 1: Key Physicochemical Properties of 3-Azido-D-alanine
| Property | Specification | Source |
|---|---|---|
| CAS Number (HCl salt) | 1379690-01-3 | [1] [5] |
| CAS Number (Free Acid) | 105928-88-9 | [2] [4] |
| Molecular Formula (HCl) | C₃H₇ClN₄O₂ | [5] |
| Molecular Weight (HCl) | 166.57 g/mol | [5] |
| Purity | ≥95% (Sigma), ≥98% (Baseclick)* | [1] [2] |
| Physical Form | White to off-white crystalline powder, hygroscopic | [2] [6] |
| Storage Conditions | 2–8°C, dry | [1] [6] |
| Solubility | Water-soluble (salt form) | [3] |
| Key Functional Group | Azide (-N₃) | [4] [9] |
*Note: Purity varies by supplier and analytical method (e.g., HPLC, assay).
The azide group (-N₃) serves as a quintessential bioorthogonal chemical reporter due to its abiotic nature, kinetic stability in biological milieus, and selective reactivity via cycloadditions. 3-Azido-D-alanine incorporates this handle onto a D-alanine scaffold, enabling its metabolic integration followed by specific ligation with complementary probes. Two primary bioorthogonal reactions utilize this azide functionality:
3-Azido-D-alanine acts as a metabolic precursor. When fed to bacteria, it is incorporated into cell wall peptidoglycan via endogenous enzymes responsible for D-alanine metabolism. Once displayed on the cell surface, the azide groups become accessible for bioorthogonal labeling. Research demonstrates this vividly:
Table 2: Bioorthogonal Reactions Employing 3-Azido-D-Alanine
| Reaction Type | Catalyst/Reagent | Key Advantage | Key Limitation | Example Application |
|---|---|---|---|---|
| CuAAC | Cu(I) (e.g., CuSO₄ + reductant), often with ligands (e.g., THPTA, BTTAA) | High reaction rate, regioselectivity | Copper toxicity in living systems | In vitro peptide/protein conjugation [4] [9] |
| SPAAC | Strained cyclooctyne (e.g., DBCO, BCN) | Copper-free, biocompatible for live cells | Larger probe size, potentially slower kinetics than optimized CuAAC | Live bacteria labeling, in vivo PET tracer development [3] [7] [9] |
The inherent utility of 3-Azido-D-alanine hinges on the evolutionary specialization of D-amino acid metabolism in bacteria. Unlike eukaryotes, prokaryotes extensively utilize D-enantiomers of amino acids, particularly D-alanine and D-glutamate, as essential building blocks for peptidoglycan (PG). PG provides structural integrity and shape to the bacterial cell wall. The biosynthetic pathway involves:
This pathway is conserved and essential. Inhibitors like D-cycloserine (targeting alanine racemase and D-Ala-D-Ala ligase) cause cell wall defects, growth inhibition, and reduced biofilm formation in pathogens like Streptococcus mutans, effects reversible by exogenous D-alanine [8]. This dependency creates an evolutionary "Achilles' heel" exploitable by bioorthogonal chemistry.
3-Azido-D-alanine capitalizes on this pathway:
The evolutionary drive for bacteria to maintain efficient D-amino acid utilization thus provides the fundamental biochemical gateway through which 3-Azido-D-alanine gains access and specificity, enabling its transformative applications in chemical biology and microbiology.
Table 3: Key Bacterial Processes Utilizing D-Alanine Exploited by 3-Azido-D-Alanine
| Bacterial Process | Key Enzymes/Proteins | Role of D-Alanine | Exploitation by 3-Azido-D-Alanine |
|---|---|---|---|
| Peptidoglycan Synthesis | Alanine racemase (Alr), D-Ala-D-Ala ligase (Ddl), Penicillin-Binding Proteins (PBPs) | Core component of the peptide stem cross-links | Incorporated into PG strands via native enzymes, displaying azide tags on cell surface [3] [7] [8] |
| Cell Wall Remodeling | PG hydrolases, Transpeptidases | Substrate for hydrolysis and transpeptidation | Tags sites of active cell wall turnover and recycling |
| Biofilm Formation | Unknown (Pathway dependent) | Implicated in matrix stability in some species (inference from DCS inhibition) | Potential for labeling biofilms (research ongoing) [8] |
| Osmoregulation | Membrane-associated systems | Contributes to PG meshwork integrity | Indirectly studied via effects on cell integrity under stress |
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